

Technical Guide: 2-Amino-3,5-dichlorobenzonitrile (CAS No. 36764-94-0)

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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichlorobenzonitrile, identified by CAS number 36764-94-0, is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring amino, nitrile, and dichloro-substituted phenyl moieties, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable applications in the development of therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural and physical properties of **2-Amino-3,5-dichlorobenzonitrile** are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of **2-Amino-3,5-dichlorobenzonitrile**

Property	Value
CAS Number	36764-94-0
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂
Molecular Weight	187.03 g/mol [1]
Appearance	White to off-white or beige crystalline powder[1] [2]
Melting Point	123-127 °C[1][2]
Boiling Point	~307.6 °C (estimated)[2]
Density	~1.52 g/cm ³ (estimated)[2]
SMILES	<chem>N#Cc1cc(Cl)cc(Cl)c1N</chem>
InChI Key	ZHKNDJRPOVUPMT-UHFFFAOYSA-N

Applications in Drug Discovery and Development

2-Amino-3,5-dichlorobenzonitrile is a valuable intermediate in the synthesis of bioactive molecules, most notably for compounds exhibiting antimicrobial and anticancer properties.

Precursor for Antimicrobial Agents

Derivatives synthesized from **2-Amino-3,5-dichlorobenzonitrile** have demonstrated significant antimicrobial activity. The structural scaffold provides a foundation for the development of novel antibiotics.

Intermediate for Farnesyltransferase Inhibitors

A significant application of this compound is in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation.[3] Inhibition of this enzyme is a validated strategy in cancer therapy.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of bioactive compounds directly from **2-Amino-3,5-dichlorobenzonitrile** are not extensively documented in publicly available literature, a general synthetic approach can be outlined based on established organic chemistry principles and patent literature for related compounds.

General Synthesis of Heterocyclic Derivatives (Hypothetical)

This protocol describes a plausible multi-step synthesis to generate a library of heterocyclic compounds from **2-Amino-3,5-dichlorobenzonitrile** for biological screening.

Objective: To synthesize a diverse set of molecules for antimicrobial and anticancer screening.

Materials:

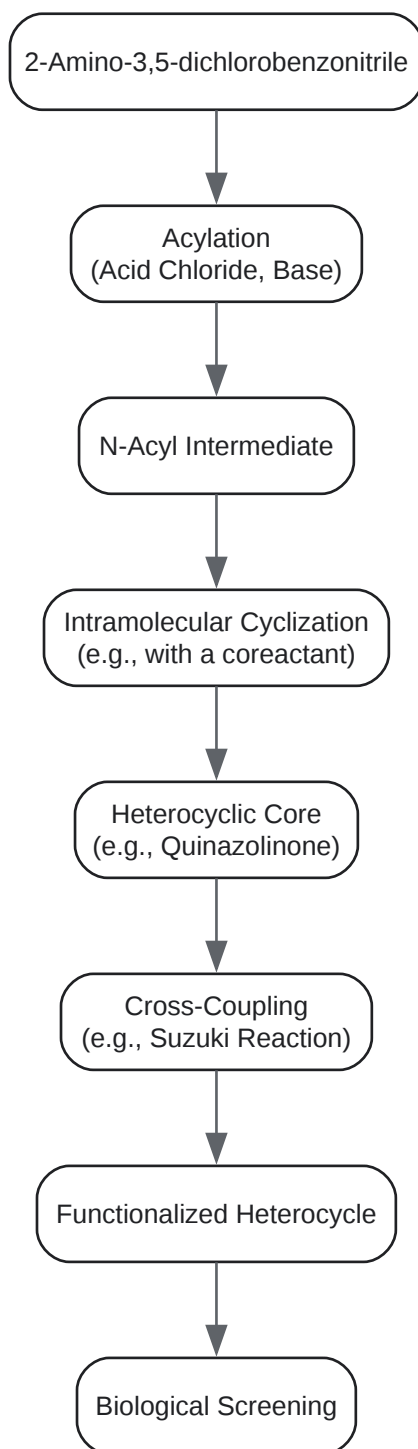
- **2-Amino-3,5-dichlorobenzonitrile**
- Various electrophilic reagents (e.g., acid chlorides, aldehydes, ketones)
- Appropriate solvents (e.g., DMF, THF, Dioxane)
- Catalysts (e.g., Pd(OAc)₂, Lewis acids)
- Standard laboratory glassware and purification equipment (chromatography)

Methodology:

- **Acylation of the Amino Group:** The amino group of **2-Amino-3,5-dichlorobenzonitrile** can be acylated using a variety of acid chlorides or anhydrides in the presence of a base to yield corresponding amides.
- **Cyclization Reactions:** The resulting amide can undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, such as quinazolinones or benzodiazepines, depending on the chosen coreactants.
- **Cross-Coupling Reactions:** The chloro-substituents on the benzene ring can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to

introduce further diversity.

- **Purification and Characterization:** All synthesized compounds should be purified using column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, IR).



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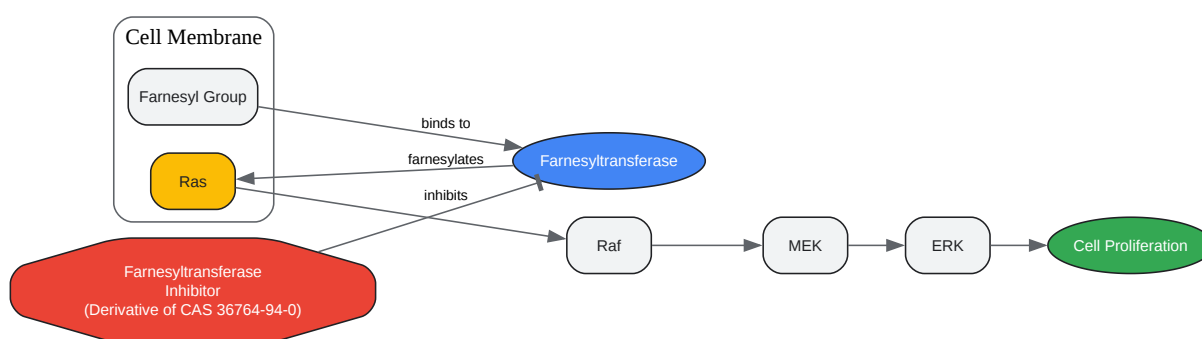
Synthetic workflow for bioactive molecule generation.

Signaling Pathway Involvement of Derivatives

Derivatives of **2-Amino-3,5-dichlorobenzonitrile**, particularly farnesyltransferase inhibitors, are designed to target the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in human cancers, leading to uncontrolled cell proliferation.

Mechanism of Action:

- **Ras Protein Farnesylation:** The Ras protein requires farnesylation to anchor to the inner surface of the cell membrane, which is essential for its function.
- **Farnesyltransferase Inhibition:** Inhibitors synthesized from **2-Amino-3,5-dichlorobenzonitrile** precursors are designed to block the active site of farnesyltransferase.
- **Disruption of Ras Signaling:** By preventing Ras farnesylation, these inhibitors disrupt its localization and downstream signaling through the Raf-MEK-ERK cascade, ultimately leading to an inhibition of cell proliferation and tumor growth.



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Targeted Ras-Raf-MEK-ERK signaling pathway.

Conclusion

2-Amino-3,5-dichlorobenzonitrile is a chemical intermediate with considerable potential in the field of drug discovery. Its utility as a scaffold for generating novel antimicrobial and anticancer agents, particularly farnesyltransferase inhibitors, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the synthetic possibilities offered by this versatile molecule is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

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References

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